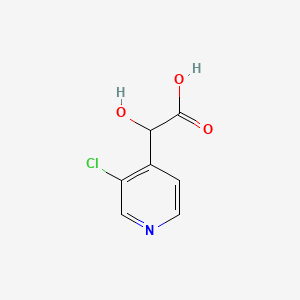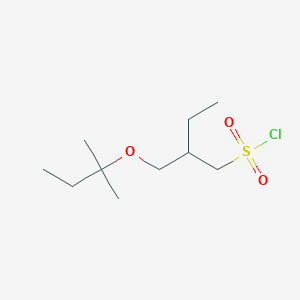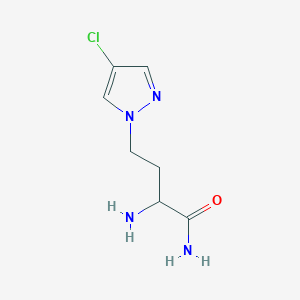![molecular formula C7H13NO2 B15310885 (1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol](/img/structure/B15310885.png)
(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S,3R,5R,6S)-6-aminobicyclo[320]heptane-2,3-diol is a bicyclic compound with a unique structure that includes an amino group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,3R,5R,6S)-6-aminobicyclo[3.2.0]heptane-2,3-diol typically involves the use of starting materials that can form the bicyclic structure through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic ring system. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,3R,5R,6S)-6-aminobicyclo[3.2.0]heptane-2,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can yield a wide range of derivatives with different functional groups.
Scientific Research Applications
rac-(1R,2S,3R,5R,6S)-6-aminobicyclo[3.2.0]heptane-2,3-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S,3R,5R,6S)-6-aminobicyclo[3.2.0]heptane-2,3-diol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride
- rac-(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride
Uniqueness
rac-(1R,2S,3R,5R,6S)-6-aminobicyclo[3.2.0]heptane-2,3-diol is unique due to its specific arrangement of functional groups and its bicyclic structure. This gives it distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1S,2R,3S,5S,6R)-6-aminobicyclo[3.2.0]heptane-2,3-diol |
InChI |
InChI=1S/C7H13NO2/c8-5-1-4-3(5)2-6(9)7(4)10/h3-7,9-10H,1-2,8H2/t3-,4-,5+,6-,7+/m0/s1 |
InChI Key |
ZRAAJPKJPHBQQV-NEVCITSRSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H]1N)C[C@@H]([C@@H]2O)O |
Canonical SMILES |
C1C2C(C1N)CC(C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


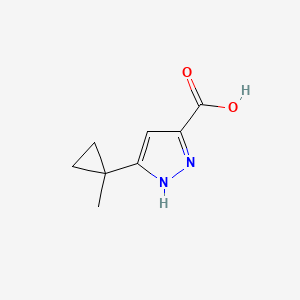
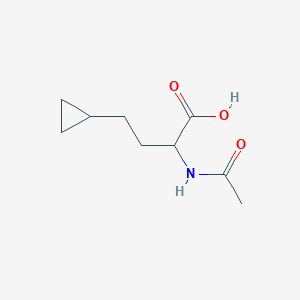
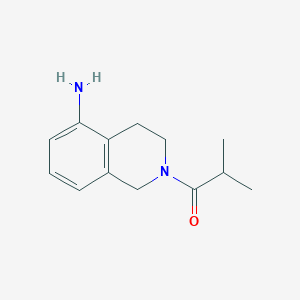
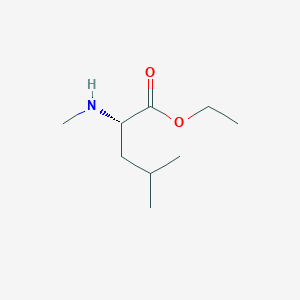


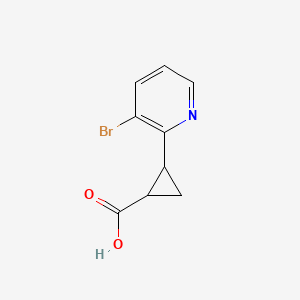
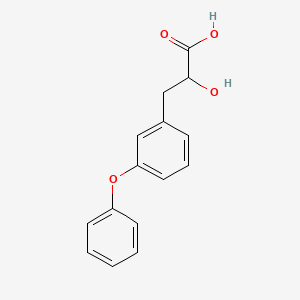
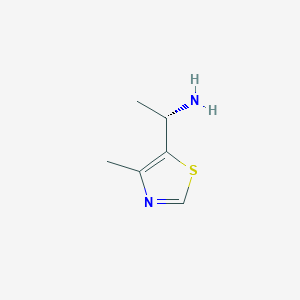
![2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylicacid](/img/structure/B15310874.png)
